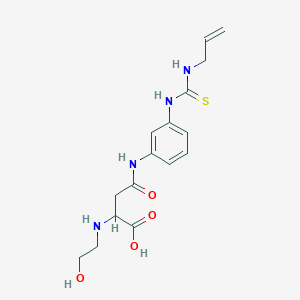

4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid" is a derivative of 4-substituted 2,4-dioxobutanoic acids, which are known for their biological activities, particularly as inhibitors of certain enzymes such as glycolic acid oxidase . These compounds are characterized by their lipophilic 4-substituents and have been studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acid derivatives involves various chemical reactions to introduce different functional groups to the parent structure. For instance, the synthesis of 4-aryl-2-oxobutanoic acid derivatives has been achieved through the preparation of furanones from corresponding 4-aryl-2-oxobutanoic acids, followed by reactions with nitrogen-containing nucleophiles to yield various heterocyclic compounds . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic pathways involving the introduction of an allylthioureido group and a hydroxyethylamino group to the 4-oxobutanoic acid core.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These studies reveal the presence of intermolecular hydrogen bonds and confirm the geometry of the molecules. The molecular structure of the compound would similarly be expected to show characteristic features such as NH stretching frequencies indicative of hydrogen bonding and a defined crystal structure that could be confirmed by X-ray diffraction.

Chemical Reactions Analysis

The reactivity of 4-substituted 2,4-dioxobutanoic acids with nitrogen-containing nucleophiles has been explored, leading to the formation of a variety of heterocyclic compounds . The specific compound , with its allylthioureido and hydroxyethylamino substituents, would likely exhibit unique reactivity patterns, potentially leading to the formation of novel heterocycles or other derivatives through reactions with suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted 2,4-dioxobutanoic acids are influenced by their substituents. For example, the thermal stability, melting points, and solubility can be determined using techniques such as TGA, DTA, and solubility tests . The compound would be expected to have distinct properties based on its unique substituents, which could be analyzed using similar methods. Additionally, the optical properties, such as UV-Vis absorption, could provide insights into the electronic structure of the compound . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in materials science .

Scientific Research Applications

Materials Science and Chemistry : Compounds with similar structures have been investigated for their potential in creating new materials with unique properties. The synthesis and study of complex molecular structures, including those similar to the one inquired about, contribute to advancements in materials science, particularly in the development of novel organic compounds with potential applications ranging from catalysis to the design of new pharmaceuticals (Raju et al., 2015).

Pharmacology and Drug Design : The structural analysis and synthesis of compounds akin to "4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid" can lead to the development of novel therapeutic agents. For instance, research on dipeptoids and their potent anxiolytic properties showcases the pharmaceutical relevance of such compounds (Debaerdemaeker, Heigl, & Steiner, 1993). These studies underscore the importance of structural analysis in drug design, potentially guiding the development of new medications with improved efficacy and safety profiles.

Organic Synthesis and Chemical Biology : Research on the synthesis of hydroxy and amino acids demonstrates the versatility and significance of these compounds in organic chemistry and biology (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992). These foundational building blocks are crucial for the synthesis of peptides and other biologically active molecules, underscoring the broad applicability of research into compounds like "this compound" in both synthetic and natural product chemistry.

properties

IUPAC Name |

2-(2-hydroxyethylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-2-6-18-16(25)20-12-5-3-4-11(9-12)19-14(22)10-13(15(23)24)17-7-8-21/h2-5,9,13,17,21H,1,6-8,10H2,(H,19,22)(H,23,24)(H2,18,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBSUAQLSWTIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)